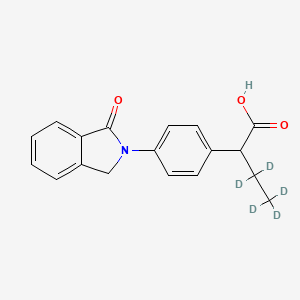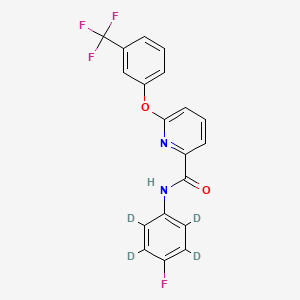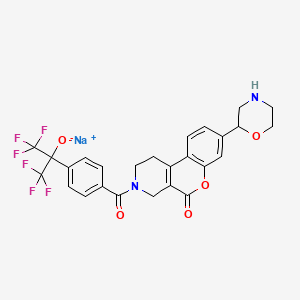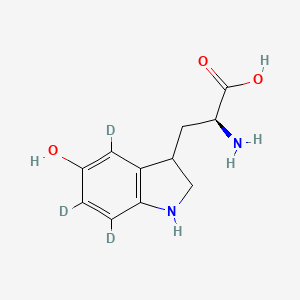
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid is a deuterated derivative of tryptophan, an essential amino acid. The presence of deuterium atoms in the compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and isotope effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid typically involves the incorporation of deuterium atoms into the indole ring of tryptophan. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.
Catalytic Hydrogenation: Using a deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), the hydrogen atoms in the indole ring can be replaced with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Fully reduced indole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Metabolic Studies: The compound is used to study metabolic pathways and isotope effects in biological systems.
Drug Development: It serves as a tool in drug development to investigate the pharmacokinetics and pharmacodynamics of deuterated drugs.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid involves its interaction with various enzymes and receptors in biological systems. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to unique biological effects. The molecular targets and pathways involved include:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Receptors: It can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: The non-deuterated form of the compound.
Deuterated Amino Acids: Other amino acids with deuterium atoms incorporated.
Uniqueness
The uniqueness of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid lies in its deuterium atoms, which provide distinct advantages in scientific research. These include:
Increased Metabolic Stability: Deuterium atoms can slow down metabolic degradation, leading to longer-lasting effects.
Isotope Effects: The compound allows for the study of isotope effects in biological systems, providing insights into reaction mechanisms and metabolic pathways.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4,6,9,13-14H,3,5,12H2,(H,15,16)/t6?,9-/m0/s1/i1D,2D,4D |
Clé InChI |
VNRLHFTWZOSMJJ-QXVKMVQDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C2=C1NCC2C[C@@H](C(=O)O)N)[2H])O)[2H] |
SMILES canonique |
C1C(C2=C(N1)C=CC(=C2)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



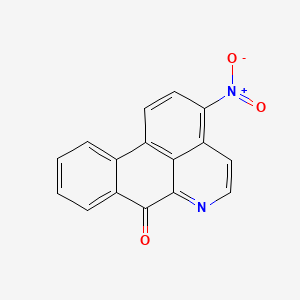
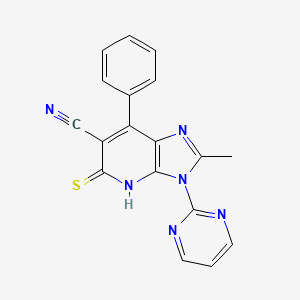
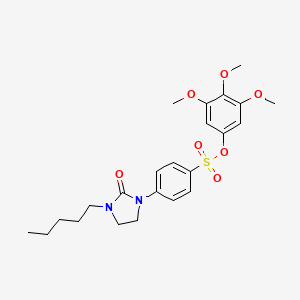



![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
